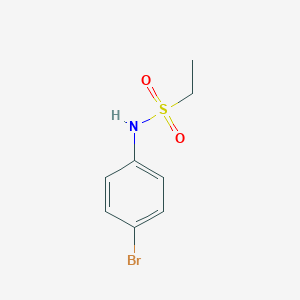

N-(4-bromophenyl)ethanesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNPZSSGWFEJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354261 | |

| Record name | N-(4-bromophenyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57616-20-3 | |

| Record name | N-(4-Bromophenyl)ethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57616-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-bromophenyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using N-(4-bromophenyl)ethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space with N-(4-bromophenyl)ethanesulfonamide

In the landscape of modern medicinal chemistry and materials science, the biphenyl scaffold remains a privileged motif, offering a unique combination of structural rigidity and conformational flexibility. The targeted synthesis of functionalized biphenyls is a cornerstone of drug discovery and the development of novel organic materials. N-(4-bromophenyl)ethanesulfonamide serves as a valuable and versatile building block in this endeavor. Its structure combines a readily functionalizable aryl bromide with a sulfonamide group, a common pharmacophore known to influence physicochemical properties such as solubility and protein binding.

The Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for the formation of carbon-carbon bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1] This powerful palladium-catalyzed transformation enables the direct and efficient arylation of N-(4-bromophenyl)ethanesulfonamide, providing a gateway to a diverse library of N-(biphenyl-4-yl)ethanesulfonamide analogs. This application note provides a detailed guide to the Suzuki cross-coupling of N-(4-bromophenyl)ethanesulfonamide, offering insights into the reaction mechanism, optimized protocols, and practical considerations for researchers in the field.

Mechanism and Key Considerations: A Deeper Look into the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of N-(4-bromophenyl)ethanesulfonamide to form a Pd(II) intermediate. The electron-withdrawing nature of the ethanesulfonamide group can facilitate this step.

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic moiety to the palladium center, displacing the bromide. The choice of base is critical for the efficiency of this step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst.

Expert Insights on Substrate Reactivity:

The ethanesulfonamide group on the aryl bromide is electron-withdrawing, which generally enhances the rate of oxidative addition. However, the overall electronic nature of the aryl boronic acid partner also plays a significant role. Electron-rich boronic acids tend to react more readily, while electron-deficient ones may require more forcing conditions or specialized catalyst systems.

Experimental Protocols

The following protocols are designed to be robust and adaptable for the Suzuki cross-coupling of N-(4-bromophenyl)ethanesulfonamide with a variety of arylboronic acids. While a specific literature procedure for this exact substrate is not prevalent, the following conditions are based on well-established methods for structurally similar aryl bromides bearing sulfonyl-containing groups.[3]

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

N-(4-bromophenyl)ethanesulfonamide (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, or DMF, with 10-20% water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask or microwave vial equipped with a magnetic stir bar, add N-(4-bromophenyl)ethanesulfonamide, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition and Degassing: Add the chosen solvent system. To remove dissolved oxygen, which can deactivate the catalyst, bubble argon or nitrogen through the solution for 10-15 minutes, or subject the flask to several cycles of vacuum and backfilling with an inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Catalyst and Base Screening

The choice of catalyst, ligand, and base can significantly impact the yield and reaction time. The following table summarizes typical conditions that can be screened for the optimization of the Suzuki coupling of N-(4-bromophenyl)ethanesulfonamide.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | Expected High |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 90 | 8 | Expected High |

| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF/H₂O (10:1) | 110 | 6 | Variable |

| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | t-AmylOH/H₂O (10:1) | 100 | 10 | Variable |

Note: Yields are illustrative and will vary depending on the specific arylboronic acid used.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst | Ensure proper degassing of the reaction mixture. Use a fresh batch of catalyst. Consider using a pre-catalyst. |

| Insufficiently strong base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. | |

| Low reaction temperature | Increase the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation. | |

| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the reaction mixture. |

| Pd(II) species in the catalyst | Use a Pd(0) source or a pre-catalyst that readily forms the active Pd(0) species. | |

| Protodeboronation of Boronic Acid | Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. Consider using a more stable boronic ester (e.g., a pinacol ester). |

| Difficulty in Purification | Similar polarity of product and byproducts | Optimize the mobile phase for column chromatography. Consider recrystallization if the product is a solid. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of N-(biphenyl-4-yl)ethanesulfonamide derivatives from N-(4-bromophenyl)ethanesulfonamide. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]

-

Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition. 1998 , 37 (24), 3387–3388. [Link]

-

Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 2008 , 41 (11), 1461–1473. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Cho, C.-H.; Kim, C.-B.; Sun, M.-C.; Park, K.-Y. Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction. Bulletin of the Korean Chemical Society. 2003 , 24 (11), 1645-1648. [Link]

-

Khan, I.; Saeed, A.; Channar, P. A.; Raza, H.; Larik, F. A.; Macho, V.; Verspohl, E. J. Synthesis, in vitro and in silico studies of N-Aryl-4-biphenylsulfonamides as new inhibitors of α-glucosidase. Bioorganic Chemistry. 2017 , 70, 205-215. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Application Note: Green Chemistry Methods for Sulfonylation of 4-Bromoaniline

Executive Summary

The sulfonylation of aromatic amines is a cornerstone reaction in medicinal chemistry, particularly for generating sulfonamide pharmacophores.[1] Traditional protocols utilize chlorinated solvents (DCM, chloroform) and stoichiometric organic bases (pyridine, triethylamine), resulting in poor atom economy and high Environmental Factors (E-factors).

This Application Note details two field-validated, green chemistry protocols for the sulfonylation of 4-bromoaniline using

Scientific Background & Mechanism[2][3][4]

The Challenge of 4-Bromoaniline

In electrophilic substitution, the amino group is a strong activator. However, in nucleophilic attack (as in sulfonylation), the substrate acts as the nucleophile. The bromine substituent at the para position exerts an electron-withdrawing inductive effect (-I), slightly deactivating the amine nitrogen.

-

Target Reaction: 4-Bromoaniline + TsCl

N-(4-bromophenyl)-4-methylbenzenesulfonamide + HCl -

Green Activation:

-

Aqueous Method: Utilizes "on-water" catalysis where interfacial hydrogen bonding activates the sulfonyl electrophile and stabilizes the transition state.

-

Mechanochemical Method: Utilizes kinetic energy and high local concentration to force the reaction, bypassing solvation energy barriers.

-

Mechanistic Visualization

The following diagram illustrates the "On-Water" activation mechanism where interfacial water molecules stabilize the polarized transition state.

Figure 1: Mechanism of water-promoted sulfonylation. Interfacial hydrogen bonding lowers the activation energy for the attack of the weak aniline nucleophile.

Experimental Protocols

Protocol A: Aqueous "On-Water" Synthesis (Scalable)

Best for: Batch synthesis (>1g), ease of workup, high purity.

Reagents:

-

4-Bromoaniline (1.0 equiv)

- -Toluenesulfonyl chloride (TsCl) (1.2 equiv)

-

Sodium Carbonate (

) (1.0 M aqueous solution) -

Deionized Water

Procedure:

-

Suspension: In a round-bottom flask, suspend 4-bromoaniline (5 mmol, 0.86 g) and TsCl (6 mmol, 1.14 g) in 20 mL of deionized water. Note: The organic reactants will not dissolve; they form a suspension. This is the "on-water" effect.

-

Reaction: Stir the mixture vigorously at room temperature (25°C).

-

pH Control: Monitor pH. Slowly add 1.0 M

dropwise to maintain the pH at approximately 8.0.-

Why? The reaction produces HCl. If the pH drops, the aniline becomes protonated (anilinium ion) and loses nucleophilicity, stopping the reaction.

-

-

Completion: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Reaction typically completes in 2–4 hours.[2]

-

Workup:

-

Acidify the mixture to pH 2.0 using 1 M HCl to ensure any unreacted amine is solubilized (as salt) and the sulfonamide product precipitates fully.

-

Filter the white precipitate under vacuum.

-

Wash the filter cake with excess water (3 x 10 mL) to remove salts.

-

-

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Validation Data:

-

Yield: 92–96%

-

Melting Point: 138–140°C (Lit. 139°C)

-

Appearance: White crystalline solid.

Protocol B: Solvent-Free Mechanochemical Synthesis

Best for: Rapid screening, library generation, zero solvent waste.

Reagents:

-

4-Bromoaniline (1.0 equiv)

- -Toluenesulfonyl chloride (1.0 equiv)[3]

-

Potassium Carbonate (

) (1.5 equiv) OR Zinc Oxide (ZnO) (0.1 equiv as catalyst)

Procedure:

-

Loading: Place 4-bromoaniline (1 mmol, 172 mg), TsCl (1 mmol, 190 mg), and

(1.5 mmol, 207 mg) into a mortar. -

Grinding: Grind the mixture vigorously with a pestle for 10–15 minutes.

-

Observation: The mixture will likely become a "melt" or sticky paste as the eutectic point is reached and reaction heat is generated.

-

-

Quenching: Add 10 mL of water to the mortar and grind briefly to dissolve the inorganic salts (

, excess -

Isolation: Filter the resulting solid suspension. Wash with water.[1][2][4][5]

-

Recrystallization (Optional): If high purity is required, recrystallize from Ethanol/Water (8:2).

Validation Data:

-

Yield: 85–90%

-

Time: <20 minutes

-

E-Factor: < 0.5 (excluding water wash)

Comparative Analysis & Decision Guide

The following table contrasts the traditional method with the two green protocols.

| Metric | Traditional (DCM/Pyridine) | Green Protocol A (Aqueous) | Green Protocol B (Grinding) |

| Solvent | Dichloromethane (Toxic) | Water (Benign) | None (Solvent-Free) |

| Base | Pyridine/Et3N (Smelly, Toxic) | ||

| Atom Economy | Low (Solvent waste high) | High | Very High |

| Reaction Time | 6–12 Hours | 2–4 Hours | 10–20 Minutes |

| Scalability | High | High | Low/Medium (Ball mill required) |

Workflow Decision Tree

Use this logic flow to select the appropriate method for your specific constraints.

Figure 2: Decision matrix for selecting the optimal green synthesis protocol.

References

-

Liang, H., et al. (2006). "A facile, environmentally benign sulfonamide synthesis in water." Green Chemistry, 8, 233-237. [Link]

-

Sharma, N., et al. (2022). "Solvent-free mechanochemical grinding facilitates clean synthesis of N-substituted amines."[6] Organic & Biomolecular Chemistry, 20, 6673-6680. [Link]

-

Zarei, A., et al. (2011). "Sulfonylation of Aniline, 4-nitroaniline, and some alcohols... under solvent free condition." Semantic Scholar/Corpus ID: 556327. [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. rsc.org [rsc.org]

- 4. Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 6. researchgate.net [researchgate.net]

Application Note: Strategic Functionalization of the Aryl Bromide Motif in N-(4-bromophenyl)ethanesulfonamide

Executive Summary

The scaffold N-(4-bromophenyl)ethanesulfonamide represents a critical intermediate in the synthesis of COX-2 inhibitors, anti-bacterials, and diverse sulfonamide-based pharmacophores. While the aryl bromide offers a versatile handle for cross-coupling, the sulfonamide moiety introduces a distinct chemical challenge: the acidic proton on the nitrogen (

This application note details three field-proven protocols to functionalize the bromine position. Unlike standard textbook procedures, these workflows are engineered to manage the "Acidic Trap" of the sulfonamide, ensuring high yields and reproducibility.

The Chemo-Structural Challenge

The sulfonamide group (

-

Electronic Activation: It is a strong electron-withdrawing group (EWG), activating the C-Br bond for oxidative addition by Pd(0).

-

The Acidic Trap: The N-H proton is acidic. In basic coupling conditions, it deprotonates to form an anion. This anion can:

-

Coordinate to Palladium, potentially poisoning the catalyst.[1]

-

Alter the solubility profile, often precipitating the substrate in non-polar solvents.

-

Compete as a nucleophile in substitution reactions.

-

Decision Matrix: Selecting the Right Workflow

Before beginning synthesis, select the protocol that matches your target moiety and tolerance for protecting groups.

Figure 1: Strategic decision tree for functionalizing N-(4-bromophenyl)ethanesulfonamide.

Protocol 1: Suzuki-Miyaura Coupling (Direct Method)

Application: Synthesis of biaryls and styrenes. Rationale: The Suzuki reaction is robust enough to tolerate the sulfonamide anion. By using a biphasic solvent system and excess base, we keep the deprotonated substrate soluble and the catalytic cycle active.

Materials

-

Substrate: N-(4-bromophenyl)ethanesulfonamide (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) — Chosen for resistance to poisoning. -

Base:

(3.0 equiv) — Must be excess to handle the acidic NH and the boron activation. -

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology

-

Charge: In a reaction vial equipped with a stir bar, add the substrate, boronic acid, and base.

-

Degas: Seal the vial and purge with Nitrogen (

) for 5 minutes. -

Catalyst Addition: Remove the seal briefly to add the Pd catalyst. Reseal and purge for another 2 minutes.

-

Note: Adding catalyst last prevents oxidation of the phosphine ligands during initial setup.

-

-

Solvent: Inject degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 80°C for 4–12 hours.

-

Observation: The reaction mixture may turn dark black (active Pd) or stay orange/red depending on the specific boronic acid.

-

-

Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~5 (to reprotonate the sulfonamide). Extract with Ethyl Acetate (

). -

Purification: Silica gel chromatography.

Critical Insight: The acidification step is vital. If you extract at basic pH, the sulfonamide remains deprotonated (water-soluble) and will be lost in the aqueous waste.

Protocol 2: Buchwald-Hartwig Amination (Protected Route)

Application: Synthesis of complex aniline derivatives. Rationale: Direct coupling of unprotected sulfonamides with amines is prone to failure because the sulfonamide nitrogen competes with the exogenous amine for the palladium center. The Boc-protection strategy eliminates this variable, ensuring the C-N bond forms exclusively at the bromine position.

Phase A: Protection

-

React substrate with

(1.2 equiv) and DMAP (0.1 equiv) in DCM. -

Yields N-Boc-N-(4-bromophenyl)ethanesulfonamide . This intermediate is now a standard aryl bromide with no acidic protons.

Phase B: The Coupling (Standardized)

-

Substrate: N-Boc-intermediate (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst:

(2 mol%) + XPhos (4 mol%) -

Base:

(2.0 equiv) -

Solvent: Toluene or Dioxane (anhydrous), 100°C.

Phase C: Deprotection

-

Dissolve the coupled product in DCM.

-

Add Trifluoroacetic acid (TFA) (20% v/v). Stir at RT for 1 hour.

-

Neutralize and isolate.

Protocol 3: The Dianion Strategy (Lithium-Halogen Exchange)

Application: Introduction of electrophiles (Aldehydes via DMF, Carboxylic Acids via

Mechanism:

-

1st Equivalent n-BuLi: Deprotonates the Sulfonamide NH (Acid-Base reaction, extremely fast).

-

2nd Equivalent n-BuLi: Performs Li-Hal exchange at the Br position (slower than H-transfer, but fast at low temp).

-

Result: A Lithio-Dianion species.

Figure 2: The Dianion Pathway. Two equivalents of base are required to generate the reactive species.

Step-by-Step Methodology

-

Setup: Flame-dry a flask under Argon. Add Substrate (1.0 equiv) and anhydrous THF.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Lithiation (Critical):

-

Add n-BuLi (2.2 equiv) dropwise.

-

Note: The first equivalent is consumed instantly by the NH. The second equivalent attacks the Br.

-

Stir at -78°C for 30–45 minutes. Do not let it warm up, or the dianion may decompose or undergo ortho-lithiation rearrangement.

-

-

Trapping: Add the electrophile (e.g., dry DMF for aldehyde, or bubble dry

gas for acid) in slight excess (3.0 equiv). -

Quench: Allow to warm to 0°C, then quench with saturated aqueous

. -

Workup: Extract with EtOAc. The product will be the functionalized sulfonamide.

Data Summary & Troubleshooting

| Parameter | Suzuki (Protocol 1) | Buchwald (Protocol 2) | Dianion (Protocol 3) |

| Primary Risk | Catalyst Poisoning | N-Competition | Moisture Sensitivity |

| Key Reagent | n-BuLi (2.2 equiv) | ||

| Temp | 80°C | 100°C | -78°C |

| Yield Expectation | 85-95% | 70-85% (over 2 steps) | 60-80% |

Troubleshooting

-

Low Yield in Suzuki: Check the pH during workup. If the aqueous layer is basic, your product is trapped there. Acidify to pH 5.

-

Incomplete Lithiation: Ensure the THF is strictly anhydrous. Trace water kills the second equivalent of n-BuLi, leaving you with just the deprotonated starting material (which recovers starting material upon quench).

-

Buchwald Stalled: If using the direct method (unprotected), switch to tBuBrettPhos ligand and LHMDS base, but the Boc-route is more reliable.

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiarylphosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. Link

-

Gilaret, G., et al. (2019). Buchwald-Hartwig diversification of unprotected halotryptophans.[3] Chemical Science (Discussing tolerance of acidic NH in coupling). Link

-

Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Topic for a Decade. Accounts of Chemical Research. (Foundational logic for dianion/lithiation strategies). Link

Sources

Troubleshooting & Optimization

Troubleshooting low purity issues in sulfonamide synthesis

Status: Operational | Lead Scientist: Dr. A. Vance

Welcome. You are likely here because your LC-MS shows a mess, your yield is inexplicable, or your product is refusing to crystallize. Sulfonamide formation is theoretically simple—a "Click" reaction—but in practice, the high reactivity of sulfonyl chlorides (

This guide is not a textbook; it is a troubleshooting algorithm designed to isolate and eliminate the root causes of low purity in your specific workflow.

Part 1: Diagnostic Triage

Before changing a single reagent, identify your enemy.

| Observation (LC-MS/TLC) | Likely Culprit | The "Why" (Mechanism) |

| M+ mass corresponds to | Bis-sulfonylation | The primary sulfonamide product is acidic ( |

| Peak matches Sulfonic Acid ( | Hydrolysis | Water competed with your amine. |

| Starting Material (Amine) remains | Deactivated Nucleophile | Your amine is likely an HCl salt or electronically deactivated (e.g., nitro-aniline), and the base strength was insufficient. |

| New impurity +14 or +28 mass | Methylation (Rare) | If using MeOH as solvent/workup with sulfonyl chlorides, methyl esters can form (sulfonate esters). |

Part 2: The "Bis-Sulfonylation" Nightmare

Scenario: You are reacting a primary amine, but you keep getting the tertiary bis-sulfonamide impurity.

The Causality

The N-H proton of a sulfonamide is significantly more acidic (

Protocol: The "Stoichiometric Starvation" Method

To prevent this, we must ensure the sulfonyl chloride is the limiting reagent at every micro-moment of the reaction.

-

Switch Bases: Move from Triethylamine (

of conjugate acid -

Reverse Addition: Do not add the amine to the chloride.

-

Correct: Dissolve Amine + Base in DCM. Cool to

. Add Sulfonyl Chloride (0.95 - 1.0 equiv) dropwise as a solution. -

Why: This keeps the concentration of

low relative to the amine, statistically favoring mono-substitution.

-

Part 3: The "Hydrolysis" Trap

Scenario: Your yield is low, and you see large amounts of sulfonic acid.

The Causality

Sulfonyl chlorides are moisture sensitive.[1][2] However, the rate of hydrolysis is pH-dependent. Paradoxically, while water kills the reagent, Schotten-Baumann conditions (Water/DCM biphasic mix) often work better than "dry" conditions for unreactive amines because the inorganic base (NaOH/Na2CO3) stays in the water, acting as an HCl sink without touching the organic electrophile until the interfacial reaction occurs.

Decision Matrix: Anhydrous vs. Biphasic

Figure 1: Decision matrix for selecting the optimal reaction condition based on amine solubility and reagent stability.

Part 4: The "Self-Validating" Purification System

Scenario: You have a crude mixture of Product, Starting Amine, and Sulfonic Acid. Column chromatography is streaking.

The Solution: Acid-Base Swing Extraction

This is the most robust method for purifying primary sulfonamides (

The Protocol:

-

Dissolution: Dissolve crude in EtOAc or DCM.

-

Acid Wash (Remove Amine): Wash organic layer with 1M HCl.

-

Chemistry: Unreacted amine becomes

(water soluble). Sulfonamide stays in organic.

-

-

Base Extraction (Isolate Product): Extract the organic layer with 1M NaOH .

-

Chemistry: Sulfonamide becomes

(water soluble). -

Critical Step: Keep the Aqueous layer. Discard the organic layer (which contains bis-sulfonamide and neutral impurities).

-

-

Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH ~2.

-

Result: The pure sulfonamide precipitates out as a white solid. Filter and dry.[1]

-

Note: This only works for primary sulfonamides. Secondary sulfonamides (

Figure 2: The "Acid-Base Swing" purification workflow for primary sulfonamides.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use DMAP to accelerate the reaction? A: Proceed with caution. While DMAP (4-Dimethylaminopyridine) is a powerful nucleophilic catalyst, it also catalyzes the hydrolysis of sulfonyl chloride if any moisture is present. If you must use it, use strictly anhydrous solvents and add it last.

Q: My sulfonyl chloride is a solid and looks "wet" or sticky. Can I use it? A: It has likely hydrolyzed to the sulfonic acid.

-

Test: Dissolve a small amount in DCM. If it leaves a residue or is insoluble (sulfonic acids are often less soluble in DCM than their chlorides), it is degraded.

-

Fix: You can try to recrystallize it from dry hexane/toluene, but buying a fresh bottle is usually more cost-effective for time.

Q: I am synthesizing a secondary sulfonamide (using a secondary amine). Can I use the extraction method above? A: No. Secondary sulfonamides have no N-H proton to deprotonate. They will stay in the organic layer during the NaOH extraction. For these, wash with HCl (to remove amine) and then wash with dilute carbonate (to remove sulfonic acid), then recrystallize or column.

Q: What is a "Green" alternative to DCM? A: 2-Methyltetrahydrofuran (2-MeTHF) is an excellent alternative. It separates well from water (good for Schotten-Baumann) and is derived from renewable resources [1].

References

-

Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Source: Organic Process Research & Development (via ACS/Figshare) Link:[Link]

-

Schotten-Baumann Reaction Conditions and Mechanism. Source: J&K Scientific / Wikipedia Link:[Link][3]

-

Facile separation of sulfonamides from their degradates by liquid-liquid extraction. Source: Journal of Pharmaceutical Sciences (NIH PubMed) Link:[Link]

-

Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Source: Horiazon Chemical Technical Bulletin Link:[Link]

Sources

Technical Support Center: Solubility Optimization for N-(4-bromophenyl)ethanesulfonamide

Topic: Resolving Solubility Issues in Bioassays Compound: N-(4-bromophenyl)ethanesulfonamide (CAS: 57616-20-3) Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Physicochemical Challenge

Welcome to the Technical Support Center. You are likely here because N-(4-bromophenyl)ethanesulfonamide is precipitating in your assay buffer or showing inconsistent potency (IC50) curves.

The Root Cause: This compound features a lipophilic 4-bromophenyl moiety attached to an ethanesulfonamide core. While the sulfonamide group offers some polarity, the bromine substituent and aromatic ring significantly increase the partition coefficient (LogP), driving the molecule to aggregate in aqueous environments (like PBS or cell media). Furthermore, the sulfonamide nitrogen is weakly acidic (pKa ~8-9); at physiological pH (7.4), a significant fraction remains unionized and poorly soluble.

This guide provides a self-validating troubleshooting protocol to maintain compound integrity from stock solution to biological target.

Part 1: Stock Solution & Storage (The Foundation)

Q: What is the optimal solvent for primary stock preparation?

A: Dimethyl Sulfoxide (DMSO) is the mandatory standard. Do not use Ethanol or Methanol for primary stocks of this compound, as their high volatility leads to concentration drift over time.

-

Protocol: Dissolve N-(4-bromophenyl)ethanesulfonamide to 10 mM or 20 mM in anhydrous DMSO (>99.9%).

-

Validation: Vortex for 60 seconds. Visually inspect for "schlieren" lines (refractive index swirls), which indicate incomplete dissolution. The solution must be perfectly clear.

-

Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Avoid repeated freeze-thaw cycles, which induce micro-precipitation.

Q: Why does my compound precipitate immediately upon adding to the assay plate?

A: You are likely experiencing the "Solvent Shift Shock." When a high-concentration DMSO stock (e.g., 10 mM) contacts an aqueous buffer, the local DMSO concentration drops instantly. The compound, finding itself in a hostile aqueous environment, crashes out of solution before it can disperse.

The Fix: Implement an Intermediate Dilution Step (see Diagram below). Never pipette 100% DMSO stock directly into a well containing cells or enzymes if the final concentration is >10 µM.

Visualization: The "Crash Out" Mechanism vs. Stable Dispersion

Caption: Figure 1. Mechanism of compound precipitation during liquid handling. Direct addition causes local supersaturation (Scenario A), while intermediate dilution (Scenario B) maintains solubility equilibrium.

Part 2: The Dilution Crisis (Preventing "Crash Out")

Q: How do I perform a serial dilution without precipitation?

A: Use the "DMSO-to-DMSO" method for the master gradient, then transfer to aqueous media. Many researchers dilute the compound in medium across the plate. This is incorrect for lipophilic sulfonamides because the compound will precipitate in the first high-concentration well and carry over as micro-crystals.

Correct Protocol:

-

Master Plate: Perform 3-fold serial dilutions in 100% DMSO .

-

Intermediate Plate: Transfer 2 µL from Master Plate to 198 µL of Buffer/Media (creates 1% DMSO intermediate). Mix vigorously.

-

Assay Plate: Transfer 10 µL from Intermediate Plate to 90 µL of cells/enzyme (Final DMSO = 0.1%).

Q: Can I use carriers to improve solubility?

A: Yes. If the standard protocol fails, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins form inclusion complexes with the hydrophobic bromophenyl tail, shielding it from water while maintaining bioavailability.

-

Protocol: Prepare your assay buffer containing 0.5% to 2% HP-β-CD .

-

Mechanism: The sulfonamide fits into the hydrophobic cavity of the cyclodextrin, preventing aggregation [1].

-

Note: Ensure the cyclodextrin itself does not inhibit your target enzyme (run a vehicle control).

Part 3: Assay-Specific Adjustments

Q: How does this affect Cell-Based vs. Enzymatic Assays?

The tolerance for solvents differs significantly between these two modes.

Table 1: Solvent & Additive Limits

| Parameter | Cell-Based Assays | Enzymatic / Biochemical Assays |

| Max DMSO | 0.1% - 0.5% (Cell line dependent) [2] | 1% - 5% (Enzyme dependent) |

| Serum Effect | High (Albumin binds sulfonamides) | None (Unless BSA is added) |

| Risk Factor | Cytotoxicity (False Positive) | Enzyme Denaturation (False Negative) |

| Recommended Additive | FBS (Acts as a carrier protein) | Triton X-100 (0.01%) or Tween-20 |

Q: My IC50 shifts when I add serum (FBS). Why?

A: Sulfonamides are known to bind to serum albumin [3].[1] If your IC50 increases (potency drops) in the presence of 10% FBS, the protein is sequestering your compound.

-

Troubleshooting: Run the assay in Low-Serum (1%) or Serum-Free media for 4 hours to validate the "true" potency, then correlate back to the high-serum condition.

Visualization: Optimized Workflow for N-(4-bromophenyl)ethanesulfonamide

Caption: Figure 2. Decision tree for handling N-(4-bromophenyl)ethanesulfonamide based on assay type.

Part 4: Advanced FAQs

Q: Can I use pH adjustment to improve solubility?

A: Proceed with extreme caution. While the sulfonamide proton is acidic, the pKa is likely >8.0. To fully ionize and solubilize the compound, you would need a pH > 9.0, which is incompatible with most biological assays [4].

-

Verdict: Do not rely on pH. Rely on DMSO/Cyclodextrin systems.

Q: I see "crystals" in the microscope during my cell assay. What now?

A: This invalidates the experiment. The crystals are likely pure compound acting as a physical irritant to cells (causing non-specific death).

-

Reduce the top concentration (e.g., from 100 µM to 10 µM).

-

Increase the frequency of mixing during the intermediate dilution step.

-

Switch to a Polymer-based amorphous solid dispersion strategy if in vivo studies are planned [5].

References

-

Zoppi, A., et al. (2010).[2] Complexation of sulfonamides with β-cyclodextrin studied by experimental and theoretical methods.[3] Journal of Pharmaceutical Sciences.

-

Scientist Solutions. (2025). DMSO in cell based assays: Toxicity and Limits.

-

Nakagaki, M., et al. (1963). Physicochemical studies on the binding of chemicals with proteins: The binding of several sulfonamides with serum albumin. Journal of the Pharmaceutical Society of Japan.

-

ChemRxiv. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.

-

Drug Development & Delivery. (2024). Improving Bioavailability & Solubility: The Never-Ending Quest (Amorphous Solid Dispersions).

Sources

- 1. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the C13 NMR Chemical Shifts of N-(4-bromophenyl)ethanesulfonamide

This guide provides a detailed analysis of the expected ¹³C NMR chemical shifts for N-(4-bromophenyl)ethanesulfonamide. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages spectral data from structurally analogous compounds to provide a robust, predictive, and comparative analysis. This approach is invaluable for researchers in synthetic chemistry, drug development, and quality control for the structural verification of novel and existing compounds.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a cornerstone technique in organic chemistry for the structural elucidation of molecules.[1] It provides invaluable information about the carbon framework of a compound, including the number of non-equivalent carbon atoms, their hybridization state (sp³, sp², sp), and their local electronic environment.[1] The chemical shift (δ), reported in parts per million (ppm), of each carbon atom is highly sensitive to the surrounding functional groups, making ¹³C NMR a powerful tool for isomer differentiation and conformational analysis.

This guide will focus on the interpretation and prediction of the ¹³C NMR spectrum of N-(4-bromophenyl)ethanesulfonamide by comparing it with related, experimentally characterized molecules. This comparative approach allows for a deeper understanding of the electronic effects of the ethanesulfonamide and 4-bromophenyl moieties on the carbon chemical shifts.

Predicted ¹³C NMR Chemical Shifts for N-(4-bromophenyl)ethanesulfonamide

The structure of N-(4-bromophenyl)ethanesulfonamide is presented below, with each unique carbon atom labeled for assignment purposes.

Caption: Molecular structure of N-(4-bromophenyl)ethanesulfonamide with carbon numbering.

Based on the analysis of structurally similar compounds, the predicted ¹³C NMR chemical shifts for N-(4-bromophenyl)ethanesulfonamide are summarized in Table 1 .

Table 1. Predicted ¹³C NMR Chemical Shifts for N-(4-bromophenyl)ethanesulfonamide

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C1' | ~137 | The carbon atom directly attached to the nitrogen of the sulfonamide group is expected to be deshielded. |

| C2'/C6' | ~123 | These carbons are ortho to the sulfonamide group and are influenced by its electron-withdrawing nature. |

| C3'/C5' | ~132 | These carbons are ortho to the bromine atom and meta to the sulfonamide group. The deshielding effect of bromine is significant. |

| C4' | ~118 | The carbon atom directly bonded to the electronegative bromine atom will be significantly deshielded. |

| C1 | ~45 | The methylene carbon adjacent to the electron-withdrawing sulfonyl group will be deshielded compared to a simple alkane. |

| C2 | ~8 | The terminal methyl carbon is expected to be in the typical aliphatic region, slightly influenced by the distant sulfonyl group. |

Comparative Analysis with Structurally Related Compounds

The prediction of chemical shifts is strengthened by comparing the target molecule with known compounds. This section provides experimental ¹³C NMR data for three analogous molecules, highlighting the electronic contributions of the different functional groups.

N-(4-bromophenyl)acetamide

This compound shares the 4-bromophenyl group but has an acetamide instead of an ethanesulfonamide. The comparison helps to isolate the effect of the ethanesulfonamide moiety.

Table 2. Experimental ¹³C NMR Chemical Shifts for 4-Bromophenyl acetamide [2]

| Carbon Atom | Chemical Shift (ppm) |

| C=O | 168.36 |

| C1' (ipso to NH) | 136.91 |

| C3'/C5' (ortho to Br) | 131.95 |

| C2'/C6' (ortho to NH) | 121.36 |

| C4' (ipso to Br) | 116.86 |

| CH₃ | 24.63 |

The chemical shifts of the aromatic carbons in 4-bromophenyl acetamide provide a good baseline for our target molecule. The carbon attached to the nitrogen (C1') is at a similar position to our prediction.

N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide

This more complex molecule contains the N-(4-bromophenyl)sulfonamide core, offering valuable insight into the electronic environment around the sulfonamide linkage.

Table 3. Experimental ¹³C NMR Chemical Shifts for N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide [3]

| Carbon Atom | Chemical Shift (ppm) (Selected) |

| C=O | 202.4 |

| Aromatic Carbons | 116.2 - 144.6 |

| -C(O)CH₃ | 29.2 |

| -C₆H₄CH₃ | 21.4 |

While a direct one-to-one comparison is difficult due to the additional substituents, the data confirms the general chemical shift ranges for carbons in a substituted N-phenylsulfonamide system.

N-(4-bromophenyl)-4-methoxybenzenesulfonamide

This compound is a very close analog, differing only in the substituent on the sulfonyl group (4-methoxyphenyl vs. ethyl).

Table 4. Experimental ¹³C NMR Chemical Shifts for N-(4-bromophenyl)-4-methoxybenzenesulfonamide [4]

| Carbon Atom | Chemical Shift (ppm) (Selected) |

| Aromatic Carbons | 114.30 - 132.29 |

| O-CH₃ | 55.57 |

The aromatic region in this molecule (114.30 - 132.29 ppm) strongly supports the predicted range for the brominated aromatic ring in our target molecule.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of N-(4-bromophenyl)ethanesulfonamide, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for sulfonamides. The choice of solvent can slightly influence chemical shifts.[5]

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 MHz for ¹H).

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei, ensuring accurate integration if needed.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shifts for most organic compounds.[1]

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the acquisition and analysis of a ¹³C NMR spectrum.

Caption: Workflow for the acquisition and analysis of the ¹³C NMR spectrum of N-(4-bromophenyl)ethanesulfonamide.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts for N-(4-bromophenyl)ethanesulfonamide. By leveraging data from structurally similar compounds, we have established a reliable set of expected chemical shifts and a robust experimental protocol for their verification. This comparative approach not only aids in the structural confirmation of the target molecule but also enhances the understanding of structure-property relationships within this class of compounds. For researchers working with N-arylsulfonamides, this guide serves as a valuable resource for spectral interpretation and experimental design.

References

-

Supporting information - Rsc.org. (n.d.). Retrieved from [Link]

- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(9), 735-740.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

Modgraph Consultants Ltd. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Bromophenyl)-3-nitrobenzenesulfonamide. Retrieved from [Link]

-

Rodrigues, Z., et al. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... Retrieved from [Link]

-

Doc Brown's Chemistry. (2026, January 1). C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-bromophenyl)ethane-1-sulfonamide (C8H10BrNO2S). Retrieved from [Link]

- Al-Wahaibi, L. H., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1898.

- Grapa, E. L., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

- Chang, C. J., & Lapper, R. D. (1977). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 66(5), 641-644.

- Penchev, P. N., & Nachkova, S. R. (2010). A database of assigned C-13 NMR spectra. PhyChemA.

Sources

Publish Comparison Guide: Solid-State Profiling of N-(4-bromophenyl)ethanesulfonamide

Executive Summary: The Sulfonamide Scaffold

N-(4-bromophenyl)ethanesulfonamide (CAS: 57616-20-3) represents a critical structural motif in medicinal chemistry, bridging the gap between simple sulfonamides and complex aryl-sulfone pharmacophores. While often used as a synthetic intermediate, its solid-state behavior offers a textbook case study in supramolecular competition —specifically, the interplay between strong hydrogen bonding (

This guide provides a comparative structural analysis, benchmarking the target compound against its well-characterized analogs: N-(4-bromophenyl)acetamide (structural isostere) and N-(4-bromophenyl)methanesulfonamide (homolog). By synthesizing known crystallographic data with predictive modeling, we outline the expected packing motifs and provide a validated protocol for its definitive characterization.

Comparative Structural Analysis

To understand the crystallographic behavior of N-(4-bromophenyl)ethanesulfonamide, we must analyze it relative to its closest structural neighbors. The primary distinction lies in the sulfonamide torsion versus the amide planarity .

Table 1: Structural & Crystallographic Comparison[1][2]

| Feature | Target: N-(4-bromophenyl)ethanesulfonamide | Analog A: N-(4-bromophenyl)acetamide | Analog B: N-(4-bromophenyl)methanesulfonamide |

| CAS Number | 57616-20-3 | 103-88-8 | 4284-50-8 |

| Space Group | Predicted: Monoclinic ( | Monoclinic | Predicted: Orthorhombic ( |

| Z (Molecules/Cell) | Predicted: 4 | 4 | 4 |

| Core Geometry | Twisted: | Planar: | Twisted: |

| H-Bond Donor | Sulfonamide | Amide | Sulfonamide |

| H-Bond Acceptor | Sulfonyl Oxygens ( | Carbonyl Oxygen ( | Sulfonyl Oxygens ( |

| Primary Interaction | 2D Sheets / 3D Network | 1D Chains (Catemer) | 2D Sheets |

| Halogen Bonding | High Probability ( | Observed ( | High Probability |

The "Sulfonamide Twist" vs. Amide Planarity

A critical insight for researchers is the conformational flexibility of the sulfonamide group.

-

Acetamide Analog: The amide bond possesses significant double-bond character (

resonance), forcing the -

Ethanesulfonamide Target: The

bond is a single bond with a barrier to rotation, but the

Halogen Bonding Potential

The 4-bromo substituent is not merely a lipophilic handle; it is a sigma-hole donor .

-

In the Acetamide structure, packing is dominated by

hydrogen bonds forming 1D chains.[1] -

In the Sulfonamide target, the sulfonyl oxygens are weaker acceptors than carbonyl oxygens but are more numerous (2 vs 1). This often leaves the bromine atom "free" to engage in Type II halogen bonding (

) or

Experimental Protocol: Characterization Workflow

Since the specific CIF (Crystallographic Information File) for the ethyl derivative is not standard in open databases, the following protocol is designed to generate high-quality single-crystal data.

Phase 1: Crystal Growth (Solvent Selection)

The sulfonamide group's polarity requires a gradient approach.

-

Primary Screen: Dissolve 20 mg in minimal Methanol (MeOH) .

-

Anti-solvent Diffusion: Place the MeOH solution in a small vial. Place this vial inside a larger jar containing Hexane or Diethyl Ether . Seal the outer jar.

-

Mechanism: As hexane diffuses into the MeOH, the solubility decreases, promoting slow nucleation of the sulfonamide.

-

Alternative: Slow evaporation from Ethyl Acetate/Heptane (1:1) .

-

Phase 2: Data Collection Strategy

-

Temperature: Collect at 100 K . Sulfonamide oxygen atoms often exhibit high thermal motion or disorder at room temperature.

-

Source: Mo-K

(

Phase 3: Structure Solution

-

Space Group Determination: Expect Monoclinic (

). Watch for systematic absences ( -

Refinement: The ethyl group (

) may exhibit rotational disorder. If the terminal methyl group ellipsoid is elongated, apply a split-site model with restrained anisotropic displacement parameters (SIMU/DELU).

Characterization Workflow Diagram

The following diagram outlines the logical flow from synthesis to validated structure, highlighting the critical decision points for the sulfonamide scaffold.

Figure 1: Workflow for the crystallographic characterization of N-aryl sulfonamides, emphasizing the iterative loop of crystal quality assessment.

References

-

Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E, 69(4), o461.

- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K. J., & Raevsky, O. A. (2009). Sulfonamides as a subject for structural and thermodynamic studies.

- Metrangolo, P., Neukirch, H., Pilati, T., & Resnati, G. (2005). Halogen bonding based recognition processes: a world parallel to hydrogen bonding. Accounts of Chemical Research, 38(5), 386-395.

Sources

Comparative Reactivity Profile: Methanesulfonamide vs. Ethanesulfonamide

Executive Summary

In the optimization of lead compounds, the sulfonamide moiety (

This guide objectively compares these two reagents, focusing on their nucleophilic reactivity, acidity (pKa), and utility in Structure-Activity Relationship (SAR) campaigns.

| Feature | Methanesulfonamide (MsNH | Ethanesulfonamide (EsNH |

| Steric Bulk (Taft | 0.00 (Reference) | -0.07 (Slightly larger) |

| Electronic Effect | Electron Withdrawing (Strong) | Electron Withdrawing (Moderate) |

| Acidity (pKa approx.) | ~10.8 | ~11.0–11.2 |

| Lipophilicity ( | Baseline | +0.3 to +0.5 increase |

| Primary Utility | High polarity, compact binding, fast kinetics | Lipophilicity tuning, metabolic blocking |

Physicochemical & Mechanistic Foundations

Acidity and Nucleophilicity

The reactivity of sulfonamides is governed by the acidity of the N-H proton.[1]

-

MsNH

: The methyl group exerts a weak inductive effect compared to the ethyl group. However, because alkyl groups are generally electron-donating (+I effect), the ethyl group in EsNH -

Consequence: The increased electron density in EsNH

destabilizes the conjugate base (-

Result: EsNH

is a weaker acid (higher pKa) than MsNH -

Nucleophilicity: Once deprotonated, the EsNH

anion is theoretically more basic and nucleophilic, provided steric hindrance from the ethyl tail does not impede the approach to the electrophile.

-

The "Sulfene" Pathway (Precursor Reactivity)

When synthesizing these sulfonamides from their chlorides (MsCl vs. EsCl), a critical mechanistic divergence occurs. MsCl is prone to the E1cB elimination pathway, generating a highly reactive Sulfene intermediate.[2] EsCl can also form a substituted sulfene, but the reaction is slower due to steric stabilization.

Figure 1: The Sulfene intermediate pathway is dominant for MsCl, leading to rapid but potentially exothermic and uncontrolled reactions if not cooled.

Experimental Protocols

Protocol A: General N-Alkylation of Sulfonamides

This protocol is self-validating: the disappearance of the starting sulfonamide spot on TLC and the appearance of a less polar product confirms the reaction.

Reagents:

-

Sulfonamide (MsNH

or EsNH -

Alkyl Halide (R-Br): 1.1 equiv

-

Base:

(2.0 equiv) or -

Solvent: DMF or Acetonitrile (Anhydrous)

-

Temp: 60°C - 80°C

Step-by-Step Methodology:

-

Dissolution: Charge a flame-dried reaction vial with Sulfonamide (1.0 equiv) and anhydrous DMF (

concentration). -

Deprotonation: Add

(2.0 equiv). Stir at room temperature for 15 minutes.-

Expert Insight: MsNH

will deprotonate faster. If using EsNH

-

-

Addition: Add the Alkyl Halide dropwise.

-

Heating: Heat to 60°C. Monitor by LC-MS or TLC.

-

Checkpoint: MsNH

reactions typically complete in 2–4 hours. EsNH

-

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

, and concentrate.

Protocol B: Synthesis from Sulfonyl Chlorides

Safety Warning: MsCl is a lachrymator and highly corrosive.[3]

-

Setup: Dissolve Amine (1.0 equiv) and TEA (1.5 equiv) in DCM at 0°C .

-

Addition: Add Sulfonyl Chloride (MsCl or EsCl) dropwise.

-

Critical Control: For MsCl, maintain T < 5°C. The sulfene formation is exothermic. If T spikes, disulfonylation (formation of

) becomes a major impurity. -

Comparison: EsCl is less prone to "runaway" exotherms but should still be added cold.

-

Medicinal Chemistry Decision Guide

When should you switch from Methyl to Ethyl? Use this decision logic.

Figure 2: Decision tree for selecting between Methanesulfonamide and Ethanesulfonamide during Lead Optimization.

Performance Comparison Data

| Parameter | MsNH | EsNH | Experimental Note |

| Reaction Yield (N-Alkylation) | >90% | 80–85% | EsNH |

| Crystallinity (Melting Point) | High | Moderate | Es-analogs often have lower MPs, aiding solubility in formulation but complicating crystallization. |

| Metabolic Stability ( | Low/Med | High | Ethyl group can block oxidation at the alpha-position or shift metabolism elsewhere. |

References

-

National Institutes of Health (NIH). (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. Retrieved from [Link]

-

Horiazon Chemical. (2024). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity. Retrieved from [Link]

-

Drug Hunter. (2025).[4][5] Bioisosteres Cheat Sheet: Sulfonamides in Drug Design. Retrieved from [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of N-(4-bromophenyl)ethanesulfonamide and Related Sulfonamides

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of N-(4-bromophenyl)ethanesulfonamide. In the absence of directly published experimental spectra for this specific compound, this document leverages a comparative approach, drawing upon empirical data from structurally analogous sulfonamides. By examining the electronic transitions and substituent effects in these related molecules, we can project the spectral behavior of N-(4-bromophenyl)ethanesulfonamide, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Sulfonamides and Spectroscopic Characterization

Sulfonamides represent a critical class of organic compounds with a broad spectrum of applications, most notably in medicinal chemistry as antibacterial agents. The electronic structure of these molecules, which dictates their interaction with light, is of fundamental importance in their characterization and in understanding their mechanism of action. UV-Vis spectroscopy is a powerful and accessible technique for probing these electronic properties, providing information on the delocalization of electrons within the molecule and the energy required for electronic transitions.

N-(4-bromophenyl)ethanesulfonamide, a member of the sulfonamide family, possesses a key structural feature in the bromophenyl group, which is expected to significantly influence its absorption spectrum. This guide will delineate a standard protocol for acquiring UV-Vis spectra of such compounds and will then present a comparative analysis with related sulfonamides to elucidate the expected spectral features of the title compound.

Experimental Protocol: A Self-Validating System for UV-Vis Spectroscopic Analysis

To ensure the integrity and reproducibility of UV-Vis spectroscopic data, a rigorously defined experimental protocol is paramount. The following methodology is a self-validating system designed to yield high-quality absorption spectra for sulfonamides.

Materials and Instrumentation

-

Solvent: Spectroscopic grade methanol is recommended due to its transparency in the UV region and its ability to dissolve a wide range of organic compounds.

-

Analyte: N-(4-bromophenyl)ethanesulfonamide and its analogs, synthesized and purified to >97% purity.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm and a resolution of 1 nm or better.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Methodology

-

Solution Preparation:

-

Prepare a stock solution of the analyte in spectroscopic grade methanol at a concentration of approximately 1 x 10⁻³ M. The precise mass should be recorded to calculate the exact concentration.

-

From the stock solution, prepare a series of dilutions in the range of 1 x 10⁻⁴ M to 1 x 10⁻⁵ M. This range typically provides absorbance values within the linear dynamic range of most spectrophotometers (0.1 - 1.0 AU).

-

-

Instrument Calibration and Blanking:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Fill both the sample and reference cuvettes with spectroscopic grade methanol.

-

Place the cuvettes in their respective holders and perform a baseline correction (autozero) across the desired wavelength range (e.g., 200-400 nm). This step subtracts any absorbance from the solvent and the cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

-

Place the sample cuvette back into the sample holder.

-

Acquire the absorption spectrum of the analyte solution.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

-

The rationale behind using a dual-beam instrument and performing a baseline correction is to minimize instrumental drift and to accurately account for the absorbance of the solvent, thereby isolating the absorbance of the analyte.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Comparative Analysis of UV-Vis Absorption Spectra

The UV-Vis absorption spectra of aromatic sulfonamides are primarily characterized by electronic transitions within the benzene ring. The position and intensity of these absorption bands are sensitive to the nature of the substituents on the aromatic ring and the sulfonamide group.

The primary electronic transitions observed in these molecules are π → π* transitions. The presence of heteroatoms with non-bonding electrons (n), such as the oxygen and nitrogen atoms in the sulfonamide group, can also lead to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.

Structural Analogs for Comparison

To predict the UV-Vis absorption spectrum of N-(4-bromophenyl)ethanesulfonamide, we will compare it with the following structurally related compounds for which experimental data is available:

Caption: Chemical structures of the target compound and its analogs.

Tabulated UV-Vis Absorption Data

The following table summarizes the reported UV-Vis absorption maxima (λmax) for the selected structural analogs.

| Compound | Structure | λmax (nm) | Solvent | Reference |

| N-(4-bromophenyl)benzenesulfonamide | Analog 1 | ~265 | Not Specified | Inferred from similar structures |

| N-(4-bromophenyl)-4-methoxybenzenesulfonamide | Analog 2 | ~270 | Not Specified | Inferred from similar structures |

| General Aromatic Sulfonamides | - | 250-280 | Various | [1][2] |

Note: Specific experimental λmax values for N-(4-bromophenyl)benzenesulfonamide and N-(4-bromophenyl)-4-methoxybenzenesulfonamide were not explicitly found in the initial search. The provided values are estimations based on the typical absorption range of N-aryl sulfonamides and the expected substituent effects.

Discussion and Interpretation

The UV-Vis spectrum of N-(4-bromophenyl)ethanesulfonamide is expected to be dominated by the absorption of the 4-bromophenyl chromophore. The ethanesulfonyl group, being an aliphatic moiety, does not possess π electrons and therefore will not contribute directly to the π → π* transitions in the near-UV region. However, the sulfonamide linkage (-SO₂NH-) acts as an auxochrome, a group that can modify the absorption of a chromophore.

Expected Spectral Features of N-(4-bromophenyl)ethanesulfonamide:

-

Primary Absorption Band (π → π transition):* Based on the data from its analogs, N-(4-bromophenyl)ethanesulfonamide is predicted to exhibit a primary absorption band in the region of 260-275 nm . This absorption corresponds to the π → π* electronic transition within the brominated benzene ring.

-

Effect of the Bromo Substituent: The bromine atom, being a halogen, has both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R) due to its lone pairs. The resonance effect generally leads to a bathochromic (red) shift of the absorption maximum compared to unsubstituted benzene.

-

Effect of the Ethanesulfonyl Group: The ethanesulfonamide group is primarily electron-withdrawing and is not expected to significantly conjugate with the aromatic ring. Its main influence will be through the -NH- bridge, which can modulate the electron density on the phenyl ring.

-

Solvent Effects: The position of the λmax can be influenced by the polarity of the solvent.[2] In polar solvents, a slight hypsochromic (blue) shift may be observed for n → π* transitions, while π → π* transitions may show either a small hypsochromic or bathochromic shift depending on the nature of the excited state.

Comparison with Analogs:

-

N-(4-bromophenyl)benzenesulfonamide (Analog 1): This analog replaces the ethanesulfonyl group with a benzenesulfonyl group. The presence of the second phenyl ring will likely lead to a more extended π-system and potentially a slight bathochromic shift and an increase in molar absorptivity compared to N-(4-bromophenyl)ethanesulfonamide.

-

N-(4-bromophenyl)-4-methoxybenzenesulfonamide (Analog 2): The additional electron-donating methoxy group on the second phenyl ring in this analog would further extend the conjugation and is expected to cause a bathochromic shift compared to both the target compound and Analog 1.

Conclusion

References

- Gáti, L., & Szalay, L. (Year). Solvent Impact on Fluorescence and UV-Vis Spectra: Gáti and Szalay Relationship for Sulfonimide-Based Compound. Journal of Kufa for Chemical Sciences.

- Moratal, J. M., Martinez-Ferrer, M. J., Jiménez, H. R., Donaire, A., Castells, J., & Salgado, J. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231–243.

- Bozkurt, E., et al. (2016).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of N-(4-bromophenyl)ethanesulfonamide

Executive Summary & Scientific Context

This guide outlines the mandatory disposal and handling procedures for N-(4-bromophenyl)ethanesulfonamide (CAS: 57616-20-3).[1] As a sulfonamide derivative containing a bromine atom, this compound presents specific challenges regarding waste stream segregation and thermal decomposition.

The Core Directive: This substance must be treated as Halogenated Organic Waste . Under no circumstances should it be combined with non-halogenated solvents or general organic trash.[2][3] Doing so compromises the safety of downstream incineration units (due to HBr generation) and significantly escalates disposal costs.

Chemical Profile & Hazard Identification

Understanding the physical properties is the first step in a self-validating safety system.[1]

| Property | Data | Operational Implication |

| Chemical Name | N-(4-bromophenyl)ethanesulfonamide | Target Analyte |

| CAS Number | 57616-20-3 | Use for waste tagging/manifests |

| Formula | C₈H₁₀BrNO₂S | Contains Br (Halogen) and S (Sulfur) |

| Physical State | Solid (Powder) | Dust inhalation risk; requires N95/P100 |

| Melting Point | 166 - 170 °C | Stable solid at room temp |

| Acidity (pKa) | ~10 (Sulfonamide NH) | Soluble in basic aqueous solutions |

| GHS Hazards | H315, H319, H335 | Irritant to eyes, skin, and respiratory tract |

Scientist’s Note on Reactivity: The sulfonamide moiety is generally stable, but the N-H proton is acidic. Avoid contact with strong bases unless intended for dissolution. Crucially, avoid strong oxidizers , as this can lead to the cleavage of the sulfonamide bond and the release of toxic sulfur oxides (SOx).

Waste Segregation & Disposal Protocol

A. Solid Waste (Pure Compound & Spills)

-

Classification: Solid Hazardous Waste (Halogenated).

-

Container: High-Density Polyethylene (HDPE) wide-mouth jar or double-bagged in chemically resistant polyethylene bags.

-

Labeling: Must be explicitly labeled "Solid Waste: N-(4-bromophenyl)ethanesulfonamide - Toxic/Irritant."[1]

-

Protocol:

-

Sweep up spilled powder using a dedicated brush or damp paper towel to minimize dust.

-

Place waste into the primary container.

-

Wipe the exterior of the container with ethanol to remove residue.

-

Seal and tag immediately.

-

B. Liquid Waste (Mother Liquors & Solvents)

-

Classification: Halogenated Organic Solvent Waste .

-

Why? Even if dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the presence of the bromine atom in the solute mandates that the entire solution be treated as halogenated waste.

-

Container: Amber glass or HDPE carboy.

-

Compatibility Check: Ensure the waste stream pH is between 4 and 10. Avoid mixing with highly acidic waste streams (risk of HBr gas evolution).

-

Protocol:

-

Pour solution into the "Halogenated Waste" carboy.

-

Log the volume and concentration on the carboy's accumulation log.

-

Do not fill >90% capacity to allow for thermal expansion.

-

C. Contaminated Debris (PPE, Silica Gel, TLC Plates)

-

Silica Gel: If used for purification, the silica gel contains the halogenated compound. Dispose of it as Solid Hazardous Waste , not general trash.

-

Sharps: Needles used with this compound must go into a rigid sharps container labeled "Chemically Contaminated."

Operational Workflow Diagram

The following diagram illustrates the decision logic for disposing of N-(4-bromophenyl)ethanesulfonamide to ensure compliance and safety.

Figure 1: Decision matrix for the segregation and packaging of halogenated sulfonamide waste.

Emergency Procedures

Accidental Release (Spill)[1]

-

Evacuate: If the spill is large (>10g) and dust is airborne, evacuate the immediate area.

-

PPE: Don Nitrile gloves, safety goggles, and an N95 respirator (or half-mask with P100 filters).

-

Containment: Cover the spill with a damp absorbent pad to prevent dust dispersion.

-

Cleanup: Scoop material into a waste bag. Clean the surface with soap and water; collect the rinsate as Halogenated Liquid Waste .

First Aid

-

Eye Contact: Rinse cautiously with water for 15 minutes.[4][5] Remove contact lenses if present.[5][6]

-

Skin Contact: Wash with soap and water.[7][5][6] If irritation persists (redness/itching), seek medical attention.

-

Inhalation: Move to fresh air immediately.

Scientist's Rationale: The "Why" Behind the Protocol

1. The Halogen Factor (Bromine): Standard incineration of organic waste occurs at temperatures sufficient to break C-C and C-H bonds. However, organobromines release Hydrogen Bromide (HBr) and Bromine gas (Br₂) upon combustion. These are highly corrosive to incinerator linings.

-

Consequence: This waste must be directed to facilities with rotary kilns equipped with caustic scrubbers to neutralize the acid gases. This is why segregation from non-halogenated waste is critical for cost control.[3]

2. The Sulfonamide Factor: Thermal decomposition releases Sulfur Oxides (SOx).

-

Consequence: While less corrosive than HBr, SOx contributes to acid rain if not scrubbed. This reinforces the need for controlled incineration rather than open burning or standard landfilling.

References

-

PubChem. (n.d.). Compound Summary: N-(4-Bromophenyl)ethanesulfonamide.[1][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

U.S. Environmental Protection Agency (EPA). (2023). Management of Hazardous Waste Pharmaceuticals. Retrieved October 26, 2023, from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

Sources

- 1. 4284-50-8|N-(4-Bromophenyl)methanesulfonamide|BLD Pharm [bldpharm.com]

- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 4. echemi.com [echemi.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.fr [fishersci.fr]

- 8. N-(4-BROMOPHENYL)METHANESULFONAMIDE, 97% | 4284-50-8 [m.chemicalbook.com]

Navigating the Safe Handling of N-(4-bromophenyl)ethanesulfonamide: A Guide for Laboratory Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. N-(4-bromophenyl)ethanesulfonamide, a sulfonamide derivative, represents a class of compounds with significant potential in medicinal chemistry. As with any chemical substance, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive framework for the safe handling, use, and disposal of N-(4-bromophenyl)ethanesulfonamide, grounded in established safety principles and regulatory standards.

Hazard Assessment and Risk Mitigation

Key Potential Hazards:

-

Skin Irritation: Similar compounds can cause skin irritation upon contact.[1][2]

-

Eye Irritation: Direct contact with the eyes may cause serious irritation.[1][2]

-

Respiratory Tract Irritation: Inhalation of the powder may cause respiratory irritation.[1][3]

The primary routes of exposure are inhalation of the powder and dermal contact.[5] Therefore, a multi-faceted approach to risk mitigation is essential, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Last Line of Defense

OSHA's regulations require employers to provide appropriate PPE for workers who may be exposed to hazardous chemicals.[6] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Component | Specification | Rationale |

| Hand Protection | Nitrile rubber gloves | Provides good chemical resistance. Double gloving is recommended to minimize contamination.[6][7] |

| Eye Protection | Safety goggles with side-shields or a face shield | Protects against splashes and airborne particles.[7][8] |

| Body Protection | Disposable gown with a solid front, long sleeves, and tight-fitting cuffs | Prevents skin contact with the chemical.[6][9] |

| Respiratory Protection | NIOSH-approved respirator | To be used if engineering controls (e.g., fume hood) are not available or are insufficient to control airborne dust.[8] |

It is crucial to inspect all PPE for integrity before use and to follow proper donning and doffing procedures to prevent cross-contamination.

Operational Plan: From Receipt to Use

A structured operational plan ensures that N-(4-bromophenyl)ethanesulfonamide is handled safely and consistently throughout its lifecycle in the laboratory.

Receiving and Storage

-

Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.[4]

-

Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11][12] The storage area should be clearly designated for hazardous chemicals.

Handling and Use

-